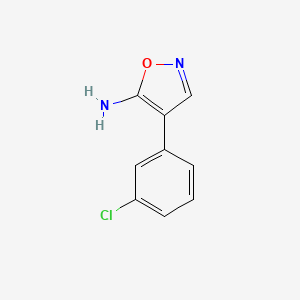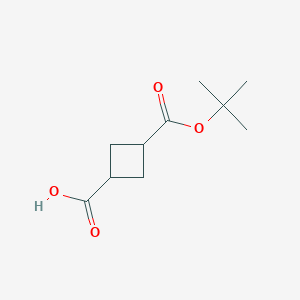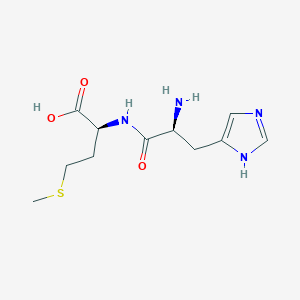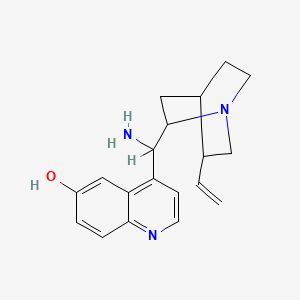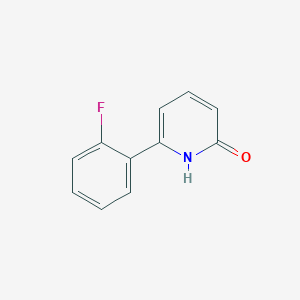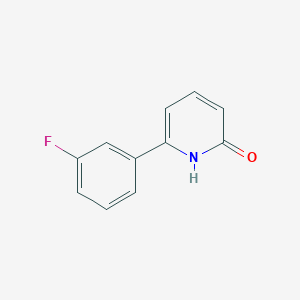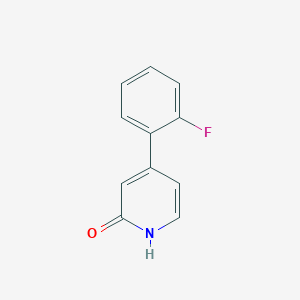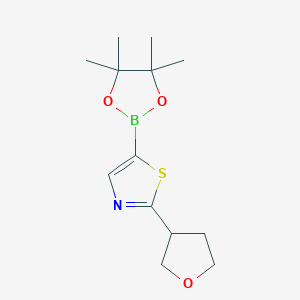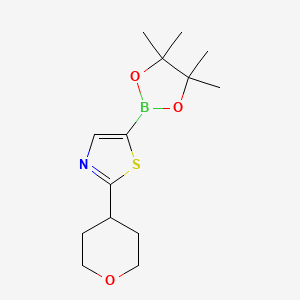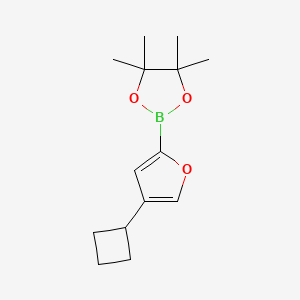
4-(Cyclobutyl)furan-2-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclobutyl)furan-2-boronic acid pinacol ester, also known as 4-CBF-2-BAPE, is a boronic acid ester that is used in various scientific and research applications. It is a cyclobutyl derivative of furan and is used as a building block for the synthesis of various organic molecules. 4-CBF-2-BAPE is an important intermediate in the synthesis of various molecules, such as heterocycles, pharmaceuticals, and other organic compounds. It is also used as a reagent in various laboratory experiments and processes.
Scientific Research Applications
4-(Cyclobutyl)furan-2-boronic acid pinacol ester is used in a variety of scientific research applications. It is used as a building block for the synthesis of various organic molecules, such as heterocycles, pharmaceuticals, and other organic compounds. It is also used as a reagent in various laboratory experiments, such as nucleophilic aromatic substitution reactions. In addition, 4-(Cyclobutyl)furan-2-boronic acid pinacol ester is used in the synthesis of various metal-organic frameworks and in the synthesis of various catalysts for organic reactions.
Mechanism of Action
The mechanism of action of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester is based on its ability to form boronate ester bonds with other molecules. The boronate ester bond is a covalent bond formed between the boron atom of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester and an oxygen atom of another molecule. This bond can be broken and reformed, allowing 4-(Cyclobutyl)furan-2-boronic acid pinacol ester to act as a catalyst in various reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester are not fully understood. It is known that 4-(Cyclobutyl)furan-2-boronic acid pinacol ester has no direct effect on humans or other organisms. However, it is possible that the compounds produced from reactions involving 4-(Cyclobutyl)furan-2-boronic acid pinacol ester may have an effect on biochemical and physiological processes.
Advantages and Limitations for Lab Experiments
4-(Cyclobutyl)furan-2-boronic acid pinacol ester has several advantages and limitations when used in laboratory experiments. One advantage is that it is relatively inexpensive and easy to obtain. Additionally, it is stable and can be stored for long periods of time. However, it is also relatively insoluble in organic solvents, which can limit its use in some experiments.
Future Directions
There are several potential future directions for research involving 4-(Cyclobutyl)furan-2-boronic acid pinacol ester. One potential direction is to explore its use in the synthesis of various pharmaceuticals and other organic molecules. Additionally, more research could be done to better understand the biochemical and physiological effects of compounds produced from reactions involving 4-(Cyclobutyl)furan-2-boronic acid pinacol ester. Finally, further research could be done to develop new methods for synthesizing 4-(Cyclobutyl)furan-2-boronic acid pinacol ester and other boronic acid esters.
Synthesis Methods
The synthesis of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester is typically done via a two-step process. The first step involves the reaction of cyclobutyl furan with boronic acid in the presence of a base, such as potassium carbonate. This reaction produces 4-(Cyclobutyl)furan-2-boronic acid pinacol ester and a byproduct of water. The second step involves the reaction of the 4-(Cyclobutyl)furan-2-boronic acid pinacol ester with pinacol in the presence of a base, such as potassium carbonate. This reaction produces a pinacol ester of 4-(Cyclobutyl)furan-2-boronic acid pinacol ester.
properties
IUPAC Name |
2-(4-cyclobutylfuran-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-8-11(9-16-12)10-6-5-7-10/h8-10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPSWHDJRPGTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CO2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclobutyl)furan-2-boronic acid pinacol ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl N-[2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyamino)ethyl]carbamate](/img/structure/B6341825.png)
